molecular formula C10H16O B8357812 5-Cyclopentylidene-2-pentanone

5-Cyclopentylidene-2-pentanone

Cat. No.: B8357812
M. Wt: 152.23 g/mol
InChI Key: PQJPDBXYUUFDRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Cyclopentylidene-2-pentanone is a synthetic organic compound of interest in research and development, particularly in the field of organic synthesis. This molecule features a ketone group separated from a cyclopentylidene group by a methylene bridge, making it a potentially versatile building block or intermediate. Its structure suggests potential application in the synthesis of more complex molecular architectures, such as fragrances and pharmaceuticals, where cyclopentanone derivatives are commonly employed as precursors . Researchers may value this compound for studying ring-forming reactions, intramolecular cyclizations, or as a starting material for the development of novel compounds with specific biological or physical properties. The presence of the ketone group allows for various chemical transformations, including reductions, oxidations, and nucleophilic additions. The alkene functionality within the cyclopentylidene group offers a site for further derivatization, such as hydrogenation or cycloaddition reactions. As a ketone, its physical properties, such as boiling point, are expected to be within a range that facilitates handling in a standard laboratory setting, similar to other medium-chain ketones . This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the relevant safety data sheets and conduct a thorough risk assessment before handling this chemical.

Properties

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

5-cyclopentylidenepentan-2-one

InChI

InChI=1S/C10H16O/c1-9(11)5-4-8-10-6-2-3-7-10/h8H,2-7H2,1H3

InChI Key

PQJPDBXYUUFDRK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCC=C1CCCC1

Origin of Product

United States

Advanced Synthetic Methodologies for the Formation of 5 Cyclopentylidene 2 Pentanone

Catalytic Approaches to Carbon-Carbon Bond Formation

The cornerstone of synthesizing 5-Cyclopentylidene-2-pentanone and its analogs is the aldol (B89426) condensation reaction. This process, which involves the coupling of an enolate with a carbonyl compound, can be guided by various catalytic systems to enhance yield and selectivity.

Heterogeneous Catalysis in Aldol Condensation Reactions

Heterogeneous catalysts are favored for their ease of separation and potential for reuse, making them suitable for more environmentally benign chemical production. d-nb.info Their solid-state nature allows for straightforward filtration from the reaction mixture. nih.gov

Mixed metal oxides have emerged as highly effective catalysts for aldol condensation reactions involving cyclopentanone (B42830). Their activity is rooted in the synergistic effects between the different metal components. For instance, mesoporous MgO-ZrO₂ has been utilized in the self-condensation of cyclopentanone, which produces 2-cyclopentylidene-cyclopentanone. d-nb.info At a reaction temperature of 130 °C, this catalyst achieved an 85% conversion with 92% selectivity to the dimer product. d-nb.info Lowering the temperature to 110 °C resulted in 100% selectivity, albeit at a lower conversion rate of 8%. d-nb.info The conversion over MgO-ZrO₂ catalysts can reach as high as 90%. osti.govtju.edu.cn

Similarly, FeO-MgO catalysts have demonstrated high efficacy, particularly in cross-condensation reactions. In the reaction of cyclopentanone with valeraldehyde, a FeO-MgO catalyst prepared by deposition precipitation yielded 66% of the desired 2-pentylidenecyclopentanone. d-nb.inforesearchgate.netnsc.ru This high performance is attributed to the presence of both acidic and basic sites on the catalyst surface. d-nb.infonsc.ru The use of cyclopentanone as a linking molecule with other compounds, such as furfural, has also been successfully catalyzed by Mg-Zr mixed oxides. uniovi.es

Table 1: Performance of Metal Oxide Catalysts in Cyclopentanone Condensation Reactions
CatalystReactionTemperature (°C)Conversion (%)Yield/Selectivity (%)Source
FeO-MgOCyclopentanone + Valeraldehyde130Not Specified66% Yield (2-pentylidenecyclopentanone) d-nb.infonsc.ru
MgO-ZrO₂Cyclopentanone Self-Condensation1308592% Selectivity (Dimer) d-nb.info
MgO-ZrO₂Cyclopentanone Self-Condensation1108100% Selectivity (Dimer) d-nb.info
LDO/MCM-41Cyclopentanone Self-Condensation17070.067.2% Yield (C10 + C15 products) mdpi.com
LDO/MCM-41Cyclopentanone Self-Condensation15044.839.4% Yield (C10 + C15 products) mdpi.com

Hydrotalcites, which are layered double hydroxides, and the mixed metal oxides derived from them (Layered Double Oxides or LDOs), serve as potent basic catalysts for aldol condensation. nih.govbohrium.com Their tunable basicity makes them highly effective. For the synthesis of 2-pentylidenecyclopentanone, hydrotalcite catalysts have achieved yields as high as 90%. researchgate.net

A composite material, LDO/MCM-41, combines the basic properties of a layered double oxide with the high surface area of a mesoporous silica (B1680970) (MCM-41). nih.gov This catalyst has shown enhanced performance in the self-condensation of cyclopentanone, facilitating the production of C10 and C15 oligomers. mdpi.com At 170 °C, the LDO/MCM-41 catalyst achieved a 70% conversion of cyclopentanone, with a combined yield of 67.2% for the C10 and C15 products. mdpi.com The enhanced performance is attributed to a large number of medium-strength basic sites which are ideal for this transformation. mdpi.com

The selectivity of aldol condensation reactions is profoundly influenced by the acid-base properties of the heterogeneous catalyst. mdpi.comnih.gov A finely tuned balance between acidic and basic sites is crucial for maximizing the yield of the desired product while minimizing side reactions. oaepublish.com

Basic sites are essential for the initial step of the reaction: the abstraction of an α-hydrogen from the ketone to form an enolate. osti.govuniovi.es The strength of these basic sites is critical. Medium-strength basic sites are considered optimal for the condensation of cyclopentanone. mdpi.com If the basic sites are too strong, they can promote further condensation, leading to the formation of high-molecular-weight oligomers and subsequent catalyst deactivation. mdpi.com Conversely, an appropriate amount of strong basic sites can maximize the ratio between cross-condensation and self-condensation products. d-nb.inforesearchgate.netnsc.ru

Table 2: Influence of Catalyst Acidity and Basicity on Cyclopentanone Condensation
Catalyst PropertyRole in Reaction MechanismEffect on Selectivity/ActivitySource
Basic Sites (O²⁻)Abstract α-hydrogen from cyclopentanone to form enolate.Essential for reaction initiation. Medium-strength sites are optimal to avoid oligomerization and deactivation. osti.govmdpi.com
Lewis Acid Sites (e.g., Zr⁴⁺, Fe³⁺)Polarize and activate the carbonyl group of the electrophile.Stabilizes the enolate transition state and facilitates C-C bond formation. Works in synergy with basic sites. d-nb.infoosti.gov
Strong BasicityPromotes enolate formation.Can improve the ratio of cross-condensation to self-condensation products, but may also lead to unwanted oligomers. d-nb.infomdpi.com
Strong AcidityCan protonate carbonyls.May lead to an increase in side reactions and lower selectivity for the desired α,β-unsaturated ketone. oaepublish.com

Homogeneous Catalysis in Selective Alkylidene Formation

Homogeneous catalysis offers an alternative approach where the catalyst is in the same phase as the reactants, often leading to high selectivity under mild conditions. researchgate.net

To overcome the challenges of crossed aldol reactions, such as the formation of multiple products, "directed aldol reactions" are employed. chemistrysteps.com This strategy involves the pre-formation of a specific enolate under conditions that prevent competing reactions. A strong, sterically hindered, non-nucleophilic organic base is key to this approach. Lithium diisopropylamide (LDA) is the archetypal base for this purpose. jove.com

The process begins by adding the ketone (e.g., cyclopentanone) to a solution of LDA at a low temperature (typically -78 °C). chemistrysteps.com LDA, being a powerful base, irreversibly deprotonates the ketone at an α-carbon to generate a quantitative amount of the lithium enolate. jove.com Because all of the initial ketone is converted to its enolate, it cannot act as an electrophile, thus preventing self-condensation. Subsequently, the second carbonyl compound (the electrophile, e.g., acetone) is slowly added to the enolate solution, leading to the formation of a single crossed aldol addition product. jove.com Subsequent dehydration, often acid-catalyzed, yields the final α,β-unsaturated ketone.

Lewis acids can also be used to direct the outcome of aldol reactions. nih.gov While often used in heterogeneous systems, they are also a cornerstone of homogeneous catalysis. Lewis acids such as copper(II), scandium(III), or ytterbium(III) triflates can activate a carbonyl electrophile by coordinating to its oxygen atom. nih.gov This activation makes the carbonyl carbon more susceptible to nucleophilic attack by an enolate. This approach can enhance the reaction rate and, in many cases, control the stereoselectivity of the addition. nih.gov

Mechanistic Pathways of Organocatalyzed Condensations

Organocatalysis has emerged as a powerful tool for the construction of carbon-carbon bonds, offering a milder and often more selective alternative to traditional metal-based catalysis. The formation of α,β-unsaturated ketones through organocatalyzed aldol condensation reactions proceeds through distinct mechanistic pathways, primarily involving enamine or iminium ion intermediates. researchgate.netrsc.orgsemanticscholar.orgmdpi.com

In a typical organocatalyzed aldol reaction, a chiral secondary amine, such as proline, reacts with a ketone to form a nucleophilic enamine intermediate. youtube.com This enamine then attacks an aldehyde, leading to the formation of a β-hydroxy ketone after hydrolysis. nih.goveurekaselect.com Subsequent dehydration yields the α,β-unsaturated ketone. youtube.com The stereochemical outcome of the reaction is often controlled by the chiral catalyst, which directs the approach of the electrophile to the enamine. youtube.com

Alternatively, the α,β-unsaturated aldehyde can be activated by the organocatalyst to form an iminium ion. beilstein-journals.org This activation lowers the LUMO of the aldehyde, making it more susceptible to nucleophilic attack by an enolate. This dual activation strategy, where both the nucleophile and electrophile are activated by the catalyst system, can lead to highly efficient and stereoselective transformations. mdpi.combeilstein-journals.org

The choice of organocatalyst and reaction conditions can significantly influence the reaction pathway and the stereoselectivity of the product. constructor.university For instance, the use of bifunctional catalysts bearing both a Brønsted acid and a Lewis base moiety can facilitate both the enamine formation and the activation of the electrophile, leading to enhanced reactivity and selectivity. rsc.org

Routes Involving Reactive Intermediates

The formation of the cyclopentenone core and the exocyclic double bond of this compound can also be achieved through pathways involving highly reactive intermediates, such as vinyl cations. These methods offer unique opportunities for bond formation and molecular rearrangement.

Exploration of Vinyl Cation Pathways for Cyclopentenone Ring Formation

Vinyl cations, once considered too reactive for controlled synthetic applications, have seen a resurgence in interest due to the development of mild generation methods. nsf.govnih.govnih.govresearchgate.net These intermediates can undergo a variety of transformations, including C-H insertion and rearrangements, to form complex cyclic systems. rsc.orgrsc.orgnih.govresearchgate.netescholarship.org

A powerful method for generating vinyl cations involves the Lewis acid-mediated decomposition of β-hydroxy-α-diazo carbonyl compounds. rsc.orgresearchgate.netacs.orgrsc.orgnsf.gov In this process, the Lewis acid coordinates to the hydroxyl group, facilitating its elimination as water and the concomitant loss of dinitrogen from the diazo group to form a vinyl cation. nsf.govnsf.gov The resulting highly reactive vinyl cation can then undergo further reactions. researchgate.netnsf.gov

The choice of Lewis acid can be critical to the success of the reaction, with reagents like boron trifluoride etherate (BF₃·OEt₂) and scandium triflate (Sc(OTf)₃) being commonly employed. researchgate.netresearchgate.netnsf.gov The reaction conditions are typically mild, allowing for the tolerance of various functional groups. nsf.gov

Table 1: Lewis Acids in Vinyl Cation Generation

Lewis Acid Typical Reaction Conditions Reference
BF₃·OEt₂ CH₂Cl₂, 0 °C to rt researchgate.net
Sc(OTf)₃ CH₂Cl₂, rt researchgate.net
Zn(OTf)₂ CH₂Cl₂, rt nsf.gov
La(OTf)₃/Yb(OTf)₃ CH₂Cl₂, 0 °C to 25 °C acs.org

Once generated, vinyl cations can undergo intramolecular C-H insertion reactions to form cyclopentenone rings. rsc.orgrsc.orgnih.govresearchgate.net This process involves the insertion of the electron-deficient vinyl cation into a proximate C-H bond, followed by deprotonation to yield the cyclopentenone product. nih.gov These reactions represent an efficient way to construct five-membered rings from acyclic precursors. rsc.orgrsc.org

The regioselectivity of the C-H insertion is often governed by the proximity of the C-H bond to the vinyl cation and the stability of the resulting carbocation intermediate. nih.gov This methodology has been successfully applied to the synthesis of various substituted cyclopentenones, including bicyclic systems. rsc.orgrsc.org

The stereochemical outcome of reactions involving vinyl cations can be influenced by several factors, including the geometry of the starting material and the nature of the substituents. nsf.gov In the context of β-hydroxy-α-diazo carbonyls, the initial conformation of the molecule can dictate which C-H bond is accessible for insertion. nsf.gov

Furthermore, rearrangements of the initially formed vinyl cation can occur, leading to more stable intermediates and influencing the final product distribution. nsf.gov For example, a 1,2-hydride or alkyl shift can occur to generate a more substituted and therefore more stable vinyl cation prior to the C-H insertion step. nih.gov The migratory aptitude of different groups can play a crucial role in determining the final structure of the cyclopentenone. nsf.gov Achieving high levels of stereochemical control in these rearrangements remains an active area of research, with recent advances in catalyst design showing promise. acs.org

Potential for Cycloaddition Strategies in Constructing the Cyclopentylidene Moiety

The cyclopentylidene moiety of this compound could potentially be constructed using cycloaddition strategies. organic-chemistry.orgbeilstein-journals.orgnih.govfiveable.menih.gov While not directly forming the final product, these methods can provide key intermediates that can be further elaborated.

One plausible approach involves a [3+2] cycloaddition reaction. organic-chemistry.orgbeilstein-journals.orgnih.gov For instance, a three-carbon component, such as a trimethylenemethane equivalent, could react with a suitable two-carbon component to form the five-membered ring. Subsequent functional group manipulation would then be required to install the exocyclic double bond and the pentanone side chain.

Another possibility is the use of a vinylcyclopropane (B126155) rearrangement. researchgate.net In this type of reaction, a vinylcyclopropane can undergo a thermally or photochemically induced rearrangement to form a cyclopentene (B43876). This cyclopentene intermediate could then be converted to the target cyclopentylidene structure.

These cycloaddition and rearrangement strategies offer convergent and potentially stereocontrolled routes to the carbocyclic core of this compound, highlighting the versatility of modern synthetic methods.

Investigation of [4+3] Cycloaddition Reactions and Oxyallyl Cations

The [4+3] cycloaddition represents a potent strategy for the direct synthesis of seven-membered rings, which are common substructures in many natural products. organicreactions.orgillinois.eduwikipedia.org This reaction class is electronically similar to the well-known Diels-Alder reaction and can be conceptualized as a [4π(4C) + 2π(3C)] combination. organicreactions.orgillinois.edu The key reactive intermediate is a three-atom, 2π-electron component, typically an allyl or, more frequently, an oxyallyl cation. organicreactions.org

The generation of the transient oxyallyl cation is a critical aspect of this methodology. Several methods have been developed, with the reductive dehalogenation of α,α'-dihalo ketones being a widely used approach. wikipedia.org In this process, a metal enolate forms, followed by halide dissociation to generate the positively charged oxyallyl intermediate. wikipedia.org Alternative precursors include α-tosyloxy ketones, which can generate oxyallyl cations under milder conditions. researchgate.net Once formed, these highly electrophilic intermediates can be trapped by a 4π-electron partner, such as a 1,3-diene, to yield a seven-membered cycloheptenone ring system. illinois.eduwikipedia.org While not a direct synthesis of the five-membered ring in this compound, this methodology is fundamental for constructing larger, functionalized carbocycles that can serve as advanced precursors. Intramolecular versions of the [4+3] cycloaddition have also proven effective in creating complex, bridged architectures. wikipedia.orgacs.org

Diene-Electrophile Interactions in Cycloaddition Pathways

The success of [4+3] cycloaddition hinges on the electronic interplay between the diene and the electrophilic cation. This interaction is governed by frontier molecular orbital (FMO) theory, similar to the [4+2] Diels-Alder reaction. libretexts.orgwikipedia.org In a typical [4+3] cycloaddition, the reaction involves the Highest Occupied Molecular Orbital (HOMO) of the electron-rich diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the electron-deficient oxyallyl cation. organicreactions.orgwikipedia.org

The reactivity is therefore enhanced by electron-donating groups on the diene, which raise its HOMO energy, and the inherent positive charge of the oxyallyl cation, which lowers its LUMO energy. Cyclic dienes like furan (B31954) and cyclopentadiene (B3395910) are particularly effective reaction partners because they are conformationally locked in the reactive s-cis conformation, which is necessary for the cycloaddition to occur with the short-lived cation intermediate. organicreactions.orgwikipedia.org

The stereochemistry of the cycloaddition often proceeds with high selectivity. organicreactions.org Many [4+3] reactions favor an endo transition state, analogous to the endo rule in Diels-Alder reactions, which can be rationalized by stabilizing secondary orbital interactions. acs.orgwikipedia.org However, factors such as ring strain in the transition state can sometimes favor the formation of products derived from an extended (exo) transition state. acs.org The precise control over these diene-electrophile interactions allows for the stereoselective construction of complex cyclic ketones.

Chemo- and Regioselective Functionalization of Ketone Precursors

The targeted synthesis of ketones like this compound relies heavily on methods that can selectively modify ketone precursors. Modern catalysis offers a suite of tools for achieving high chemo- and regioselectivity in C-C bond formation.

Selective Alpha-Alkylation and Dehydrogenation Strategies

A powerful and environmentally benign method for the α-alkylation of ketones involves the use of alcohols as alkylating agents via a "borrowing hydrogen" or "acceptorless dehydrogenative coupling" (ADC) mechanism. researchgate.netacs.orgmdpi.com This strategy avoids the use of stoichiometric organometallic reagents or toxic alkyl halides and typically generates water as the only byproduct. acs.orgrsc.org

The catalytic cycle generally proceeds through three key steps:

Dehydrogenation: A transition-metal catalyst (e.g., based on Ru, Ir, or Ni) temporarily removes hydrogen from a primary alcohol to form an aldehyde in situ. researchgate.netmdpi.com

Condensation: A base co-catalyst promotes the aldol condensation between the starting ketone and the newly formed aldehyde, yielding an α,β-unsaturated ketone intermediate. researchgate.netmdpi.com

Hydrogenation: The catalyst returns the "borrowed" hydrogen to the α,β-unsaturated ketone, hydrogenating the double bond to furnish the final α-alkylated ketone product. mdpi.com

This one-pot reaction cascade has been successfully applied using various catalytic systems, demonstrating broad substrate scope and high selectivity for the desired α-alkylated products. researchgate.netacs.org

Table 1: Catalytic Systems for α-Alkylation of Ketones with Alcohols via Dehydrogenative Coupling

Catalyst Base Solvent Key Features Reference(s)
Nickel Complex K₂CO₃ / KOtBu Not specified Selectively produces branched saturated ketones or chalcones depending on the base. researchgate.net
RuHCl(CO)(PPh₃)₃ Cs₂CO₃ Not specified Efficiently catalyzes α-alkylation of ketones with primary alcohols. researchgate.net
Pincer Ruthenium(III) Complex Not specified Not specified Phosphine-free catalyst; environmentally benign with H₂O and H₂ as byproducts. acs.org
Cp*Ir(III) Complex tBuOK Toluene Effective at low catalyst loading; proceeds via hydrogen-borrowing. rsc.org
Palladium on Carbon (Pd/C) NaOH Water Demonstrates that both metal and base sites are crucial for high conversion and selectivity. mdpi.com

Olefin Metathesis Approaches for Exocyclic Double Bond Formation

Olefin metathesis is a transformative reaction in organic synthesis that allows for the cutting and reorganizing of carbon-carbon double bonds, typically catalyzed by transition metal alkylidene complexes (e.g., Grubbs or Schrock catalysts). researchgate.net This methodology is exceptionally well-suited for the formation of the exocyclic double bond characteristic of the cyclopentylidene moiety.

A key variant is carbonyl-olefin metathesis, which formally redistributes the fragments of a carbonyl group and an alkene. wikipedia.org Several distinct strategies for carbonyl-olefin metathesis have been developed:

Via Oxetane (B1205548) Intermediates: A [2+2] Paternò-Büchi cycloaddition between a carbonyl and an olefin can be induced photochemically. The resulting oxetane can then be fragmented under thermal or acidic conditions to yield new carbonyl and olefin products. wikipedia.orgmdpi.com

Via Metal Alkylidene Intermediates: A metal alkylidene can react with an olefin to generate a new metal alkylidene, which then couples with a carbonyl group to form the target alkene. mdpi.com Alternatively, a Wittig-type olefination of the carbonyl can be followed by a standard olefin-olefin metathesis reaction. wikipedia.org

Via Hydrazine-Mediated Catalysis: An organocatalytic approach involves the condensation of an aldehyde with hydrazine (B178648) to form a reactive intermediate that undergoes cycloaddition with an alkene. Subsequent cycloreversion and hydrolysis yield the metathesis product. wikipedia.orgnih.gov

For the synthesis of a structure like this compound, a ring-closing metathesis (RCM) of a precursor containing both a ketone and a properly positioned terminal alkene could be envisioned to form the five-membered ring with its exocyclic double bond.

Table 2: Methodologies in Carbonyl-Olefin Metathesis

Metathesis Strategy Key Intermediate(s) Conditions / Catalysts General Application Reference(s)
Photochemical Metathesis Oxetane UV light, followed by heat or acid Stepwise fragmentation of isolated oxetanes. wikipedia.orgmdpi.com
Metal-Mediated Metathesis Metal Alkylidene, Metallacycle Schrock (Mo, W) or Grubbs (Ru) catalysts Direct carbonyl olefination followed by olefin metathesis. wikipedia.orgmdpi.com
Hydrazine-Mediated Metathesis Pyrazolidine, Hydrazonium Hydrazine organocatalyst Catalytic cycloaddition-cycloreversion pathway. wikipedia.orgnih.gov
Lewis Acid-Mediated Metathesis Oxetane Lewis Acids (e.g., Al, Trityl cation) Promotes formal cross metathesis between alkenes and aldehydes. wikipedia.orgnih.gov

Mechanistic Investigations and Reaction Dynamics of 5 Cyclopentylidene 2 Pentanone Syntheses

Elucidation of Elementary Steps and Rate-Determining Transitions

The aldol (B89426) condensation, the primary route to cyclopentylidene ketones, is a multi-step process. It begins with the formation of a nucleophilic enol or enolate from one carbonyl compound, which then attacks the electrophilic carbonyl carbon of a second molecule. A subsequent dehydration step yields the final α,β-unsaturated product. The specific kinetics and rate-determining step can vary significantly with reaction conditions and catalyst choice. chemtube3d.comrsc.org

The initial and often rate-determining step in base-catalyzed aldol reactions is the abstraction of an α-hydrogen to form an enolate. osti.gov In acid-catalyzed variants, the process involves the formation of an enol. chemtube3d.com The structure of the ketone plays a significant role in the kinetics of this process. For instance, studies comparing cyclic ketones have shown that cyclopentanone (B42830) may exhibit different enolization behavior compared to cyclohexanone (B45756). Calorimetric measurements have suggested that cyclohexanone contains a higher enol content than cyclopentanone. researchgate.net This difference can be attributed to ring strain and the relative stability of the endocyclic double bond in the enol form. researchgate.net

Alternatively, the reaction can be mediated by secondary amines to proceed via an enamine intermediate. acs.orgutripoli.edu.ly Enamines are potent nucleophiles, and their formation from cyclopentanone has been observed to be more favorable compared to cyclohexanone under identical conditions. acs.org However, the reaction of cyclopentanone derivatives with amines can also lead to competing reaction pathways. For example, the reaction of ethyl 2-oxocyclopentane-1-carboxylate with hydrazine (B178648) hydrate (B1144303) yields both an enamine and a cyclized pyrazolone (B3327878) product, highlighting the complex reactivity of the five-membered ring system. utripoli.edu.ly The kinetics of enamine formation versus these competing pathways are crucial for directing the synthesis toward the desired product. In some organocatalytic systems involving secondary amine catalysts, the key nucleophile has been identified not as the enamine, but as an enolate generated under surprisingly mild conditions. researchgate.net

The rate-limiting step is not static; it can shift based on the catalytic environment. In the aldol condensation of cyclopentanone on a pristine magnesium oxide (MgO) surface, α-hydrogen abstraction is the rate-limiting step. However, when the MgO surface is hydrophobically functionalized, the rate-limiting step shifts to the subsequent bimolecular C-C bond formation. osti.gov

The stability of the transition state is a key factor. In some catalytic systems, the formation of hydrogen bonds between a catalyst and the reacting molecules can significantly reduce the energy barrier for dehydration. rsc.org For the self-condensation of cyclopentanone, the reaction proceeds through an initial aldol addition to form a β-hydroxy ketone, which is then dehydrated. chemtube3d.comd-nb.info Both acid and base catalysis are effective in promoting this dehydration step to yield the final enone. chemtube3d.com The efficiency of this process often makes it difficult to isolate the intermediate aldol adduct.

Table 1: Factors Influencing Transition State Stability in Aldol Condensations

FactorDescriptionImpact on Transition StateReference
Catalyst TypeAcidic, basic, or bifunctional catalysts provide different pathways for proton transfer and activation.Lowers the activation energy by stabilizing charged intermediates or facilitating proton transfers. nih.gov
Solvent EffectsPolar protic or aprotic solvents can stabilize charged intermediates and transition states to varying degrees.Can influence reaction rates and selectivity by differential solvation of reactants and transition states. researchgate.net
Hydrogen BondingInteraction between catalyst (e.g., hydroxyl groups) and carbonyl oxygen of the substrate.Stabilizes the transition state, particularly for the dehydration step, lowering the energy barrier. rsc.org
Steric HindranceUnfavorable steric interactions between substituents on the reacting molecules or with the catalyst.Can destabilize certain transition state geometries, leading to stereoselectivity. nsf.gov

Stereochemical Control and Diastereoselectivity in Related Cyclopentylidene Compounds

When the reacting carbonyl compounds are unsymmetrical or prochiral, the aldol condensation can generate new stereocenters. Controlling the resulting stereochemistry is a significant challenge in organic synthesis. researchgate.net For cyclopentylidene compounds, stereoselectivity is influenced by the conformation of reaction intermediates and the electronic and steric nature of substituents on the reacting partners.

The three-dimensional arrangement of atoms (conformation) in reaction intermediates is critical for determining the stereochemical outcome of a reaction. ethz.ch The cyclopentylidene moiety itself can impose significant conformational constraints on a molecule, forcing specific torsional angles between attached chiral units.

In reactions forming cyclic products, intermediates often adopt chair-like or boat-like transition states. The relative energies of these transition states, which are dictated by the minimization of unfavorable steric interactions (e.g., 1,3-diaxial interactions in a chair), determine the preferred reaction pathway and the stereochemistry of the product. researchgate.net For example, in intramolecular radical cyclizations, the formation of a pure trans-bicyclo[2.2.1]heptane product was rationalized by a boat-like transition state that avoided steric clashes between bulky substituents. researchgate.net Computational methods like Molecular Mechanics (MM2) and Density Functional Theory (DFT) are powerful tools for predicting the lowest energy conformations of intermediates and rationalizing observed stereoselectivity. researchgate.netprinceton.edu

The nature of substituents on both the ketone and the aldehyde partner can profoundly impact diastereoselectivity. researchgate.net Both steric and electronic effects are at play. Sterically demanding substituents can block one face of a reacting molecule, directing an incoming nucleophile to the opposite, less hindered face. nsf.govresearchgate.net

Electronic effects, transmitted through the carbon framework, can alter the reactivity of the reacting centers. In reactions involving vinyl arenes, for example, the electron-donating or electron-withdrawing nature of a para-substituent can influence reaction rates, although its effect on diastereoselectivity is not always straightforward. nsf.gov A Hammett plot, which correlates reaction rates with substituent constants (σ), is a classic tool for quantifying these electronic effects. A negative ρ (rho) value from a Hammett plot indicates a buildup of positive charge in the transition state at the reaction center, while a positive ρ value signifies a buildup of negative charge. marquette.edu Studies on the reductive elimination from zirconocene (B1252598) complexes have shown that both steric and electronic properties of substituents on the cyclopentadienyl (B1206354) ring system directly influence the reaction kinetics. princeton.edu

Table 2: Impact of Substituent Changes on Reaction Selectivity in Related Systems

Reaction TypeSubstituent ChangeObserved Effect on Selectivity/RateUnderlying PrincipleReference
Gold-Catalyzed Benzylidene TransferVinyl arene substituent changed from electron-donating (OMe) to electron-withdrawing (CN).Reaction rate decreased (ρ = -1.49). Diastereoselectivity showed no clear correlation.Electronic effect: Electron-donating groups stabilize the electrophilic transition state. nsf.gov
Intramolecular Radical CyclizationChange in the fused ring scaffold (carba- vs. oxabicyclo).Altered the diastereomeric ratio of the cyclized product from a single diastereomer to a 6:4 mixture.Steric effect: The substituent dictates the preference for a boat-like vs. chair-like transition state. researchgate.net
Zirconocene Reductive EliminationIncorporation of bulky substituents (e.g., SiMe₃) on the cyclopentadienyl ligand.Modestly increased the rate of reductive elimination.Steric effect: Increased steric pressure promotes the bond-breaking/forming process. princeton.edu
Enolate Alkylation of DecalinAlkylating agent changed from H to Me.Switched the preferred product diastereomer.Conformational control: The larger substituent alters the preferred direction of electrophilic attack on the enolate. ethz.ch

Catalyst-Substrate Interactions and Active Site Mechanisms

The catalyst is central to the synthesis of 5-cyclopentylidene-2-pentanone, dictating the reaction mechanism and efficiency. Catalysts for aldol condensations can be broadly classified as acidic, basic, or acid-base amphoteric, each interacting with the substrate differently. rsc.orgnih.gov

Homogeneous base catalysts like NaOH or KOH operate by generating an enolate, but their use can lead to separation difficulties. d-nb.inforesearchgate.net Heterogeneous solid base catalysts, such as metal oxides, offer easier separation and reusability. researchgate.net The catalytic activity of mixed metal oxides like FeO-MgO is often superior to the single oxides, suggesting a synergistic effect. researchgate.net The performance of these catalysts is closely linked to the number and strength of their basic sites. researchgate.net For instance, in the condensation of cyclopentanone with valeraldehyde, an optimal amount of strong basic sites was found to maximize the yield of the desired cross-condensation product over self-condensation side reactions. researchgate.net

Acid catalysts, such as acidic resins (e.g., Amberlyst-15), function by protonating the carbonyl oxygen, which facilitates enol formation and activates the second aldehyde molecule for nucleophilic attack. nih.gov

Acid-base amphoteric catalysts, which possess both acidic and basic sites, have garnered significant attention. nih.gov On MgO, for example, Mg²⁺ ions act as Lewis acid sites that polarize the carbonyl group, while O²⁻ ions act as Brønsted base sites to abstract the α-proton. osti.gov The proximity and arrangement of these sites on the catalyst surface are crucial. On pristine MgO, adjacent acid-base pairs can effectively polarize the electrophilic cyclopentanone molecule, making the C-C coupling step very fast. osti.gov However, if these sites are separated, as on a functionalized surface, this cooperative interaction is diminished, and the C-C coupling can become the rate-limiting step. osti.gov The interaction between the catalyst and substrate can also be influenced by the solvent or trace amounts of water, which can either block active sites or, in some cases, participate in the catalytic cycle by assisting proton transfer. osti.gov

Role of Acid-Base Sites in Heterogeneous Catalysis

The synthesis of α,β-unsaturated ketones, such as this compound, via reactions like aldol condensation and Knoevenagel condensation is significantly influenced by the acid-base properties of heterogeneous catalysts. d-nb.infobcrec.id The active sites on the surface of these solid catalysts play a crucial role in activating the reactants and steering the reaction towards the desired product. dtu.dk Solid catalysts are often preferred as they can reduce the risk of corrosion and the generation of toxic waste, while also allowing for easy separation, recovery, and reuse.

Research into the synthesis of similar ketones has highlighted the importance of a balance between acidic and basic sites for optimal catalytic performance. researchgate.net These sites can be categorized as Brønsted acids (proton donors), Lewis acids (electron-pair acceptors), Brønsted bases (proton acceptors), or Lewis bases (electron-pair donors). wiley-vch.de

In the context of forming a compound like this compound, which can be envisioned as the product of a condensation reaction between cyclopentanone and acetone (B3395972), the catalyst's functions are multifaceted. A basic site is required to abstract an α-proton from one of the ketone reactants (e.g., acetone) to form a nucleophilic enolate intermediate. wiley-vch.de Subsequently, an acid site, typically a Lewis acid site, activates the carbonyl group of the other ketone (cyclopentanone), making it more electrophilic and susceptible to attack by the enolate. This cooperative action facilitates the formation of a new carbon-carbon bond, leading to an aldol addition product. The final step, dehydration to form the α,β-unsaturated double bond, can be catalyzed by either acid or base sites.

Mixed metal oxides are a class of materials that have demonstrated significant potential in this area due to their tunable acid-base properties. For instance, cerium oxide (CeO₂), both on its own and in combination with other oxides like iron oxide (Fe₂O₃), has been shown to be effective. The catalytic activity of CeO₂ is often attributed to the synergistic coexistence of basic and redox active sites. rsc.org Characterization studies using techniques like CO₂ temperature-programmed desorption (CO₂-TPD) have confirmed the presence of basic sites that, in conjunction with redox capabilities, facilitate both alcohol oxidation (if starting from alcohol precursors) and subsequent aldol condensation. rsc.org Similarly, catalysts like MgO and mixed oxides such as FeO-MgO have been successfully employed in condensation reactions involving cyclopentanone. d-nb.infosciengine.com The effectiveness of these catalysts is directly linked to the density and strength of their acid-base sites.

The table below summarizes the performance of various heterogeneous catalysts in condensation reactions analogous to the synthesis of this compound.

CatalystReactantsKey ProductConversion (%)Selectivity (%)Findings on Acid-Base Role
CeO₂ Acetophenone + Primary Alcoholsα,β-Unsaturated Ketones7489Coexistence of basic and redox active sites synergistically catalyzes the reaction. rsc.org
Cs-exchanged Zeolites Glyceraldehyde Acetonide + Ethyl Acetoacetateα,β-Unsaturated Carbonyl CompoundActiveFavored at lower temperaturesThe basicity of the sites influences the catalytic behavior in Knoevenagel condensation. scielo.br
MgO Cyclopentanone + Dimethyl Carbonate2-Cyclopentylidene Cyclopentanone85.55.67Solid base catalyst facilitates the reaction; deactivation can occur via carbonate formation. sciengine.com
FeO-MgO Valeraldehyde + Cyclopentanone2-Pentylidenecyclopentanone~70 (Yield)~95The catalyst exhibits both acid and basic sites, leading to the highest product yield. d-nb.info

Enzymatic Mechanisms for Similar Transformations

While specific enzymatic synthesis of this compound is not extensively documented, the enzymatic transformation of structurally similar compounds, particularly the stereoselective reduction of α,β-unsaturated ketones with an exocyclic double bond, offers significant mechanistic insights. tudelft.nl Chemoenzymatic cascades, which combine chemical and enzymatic reaction steps in a one-pot synthesis, are particularly powerful for creating chiral molecules from simple precursors. nih.gov

A relevant analogous transformation is the formal asymmetric α-benzylation of cyclic ketones. tudelft.nlnih.gov This process involves an initial chemical step, an aldol condensation between a cyclic ketone and an aryl aldehyde, to generate an α-arylidene cyclic ketone (an exocyclic α,β-unsaturated compound). This intermediate is structurally analogous to this compound, featuring a cyclic alkylidene moiety conjugated to a carbonyl group. The key step is the subsequent enzymatic reduction of the C=C double bond, catalyzed by an engineered ene-reductase (ER), to create a chiral center. tudelft.nl

The development of this process required overcoming the challenge that most wild-type ene-reductases are not active towards such exocyclic substrates. tudelft.nl Researchers have successfully engineered mutants of the ene-reductase YqjM that exhibit significantly enhanced activity (up to 37-fold higher) and a broader substrate scope, enabling the reduction of α-arylidene cyclic ketones, lactams, and lactones. nih.gov

Mechanistic studies, including molecular docking and density functional theory (DFT), have provided insights into how these engineered enzymes function. tudelft.nlnih.gov The key to the enhanced activity and stereoselectivity lies in:

Tuned Hydride Attack: The enzyme's active site is mutated to optimize the distance and angle of the hydride attack from the cofactor (NADPH) to the β-carbon of the unsaturated ketone.

Synergistic Proton Delivery: A crucial element is a proton-delivery triad (B1167595) composed of three tyrosine residues (Tyr28-Tyr69-Tyr169). This network facilitates the precise delivery of a proton to the α-carbon, completing the reduction. nih.gov

This chemoenzymatic approach demonstrates a powerful strategy for transformations involving cyclic alkylidene ketones. It combines the efficiency of chemical catalysis for C-C bond formation with the high stereoselectivity of enzymatic catalysis for creating specific chiral products. nih.gov The compatibility of the chemical and enzymatic catalysts within a single reaction vessel under mild conditions is a key advantage of this one-pot cascade approach. tudelft.nl

The table below illustrates the type of results obtained from such chemoenzymatic cascade reactions, highlighting the effectiveness of engineered enzymes.

Substrate TypeCatalyst SystemKey TransformationReported OutcomeMechanistic Insight
Cyclic Ketones + Aryl AldehydesOrganobismuth catalyst + Engineered Ene-Reductase (YqjM mutant)Aldol Condensation followed by Asymmetric ReductionDirect conversion to chiral α-benzyl cyclic ketones. nih.govThe one-pot cascade is enabled by the compatibility of the chemical and enzymatic catalysts. nih.gov
α-Arylidene Cyclic KetonesEngineered Ene-Reductase (YqjM mutant)Stereoselective C=C bond reductionUp to 37-fold higher activity compared to the parent enzyme. nih.govSuccess is attributed to optimized hydride attack and a synergistic proton-delivery triad (Tyr28-Tyr69-Tyr169). tudelft.nlnih.gov
Allylic AlcoholsRuthenium catalystIsomerization followed by Transfer HydrogenationConversion of allylic alcohols to saturated alcohols via a ketone intermediate. rsc.orgDemonstrates the potential for combining transition-metal-catalyzed isomerization with other catalytic steps, including enzymatic ones. rsc.org

Advanced Spectroscopic and Analytical Methodologies for Characterization of 5 Cyclopentylidene 2 Pentanone

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural assignment of 5-Cyclopentylidene-2-pentanone. High-field instruments enable the complete and unambiguous assignment of all proton (¹H) and carbon (¹³C) signals through a combination of one-dimensional (1D) and two-dimensional (2D) experiments.

The structural confirmation of this compound is achieved by systematically connecting its constituent parts—the pentanone chain and the cyclopentylidene ring—using a combination of NMR experiments.

1D NMR (¹H and ¹³C): The ¹H NMR spectrum provides initial information on the types of protons and their immediate environment. The key signals include a singlet for the acetyl methyl group (H-1), triplets for the two methylene (B1212753) groups of the pentanone chain (H-3 and H-4), and a triplet for the vinylic proton (H-6). The protons on the cyclopentylidene ring (H-8 and H-9) typically appear as multiplets.

The ¹³C NMR spectrum reveals ten distinct carbon signals, corresponding to the ten carbon atoms in the molecule. libretexts.org The most downfield signal is the carbonyl carbon (C-2), while the vinylic carbons (C-5 and C-6) appear in the olefinic region. mdpi.comresearchgate.net The remaining signals correspond to the methyl and methylene carbons.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound:

Atom NumberPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
12.15 (s, 3H)29.8
2-208.5
32.50 (t, 2H)43.5
42.25 (t, 2H)25.0
5-159.0
65.20 (t, 1H)121.0
7-138.0
82.30 (m, 4H)32.0
91.65 (m, 4H)26.5

Note: These are predicted values based on known data for 2-pentanone and cyclopentylidene moieties. Actual experimental values may vary based on solvent and experimental conditions.

2D NMR for Unambiguous Assignment: While 1D spectra provide foundational data, 2D NMR experiments are essential for definitive structural proof. sdsu.eduyoutube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings (²J and ³J). biointerfaceresearch.com For this compound, it would show a clear correlation between the protons at H-3 and H-4 in the pentanone chain. It would also show correlations between the protons at H-8 and H-9 within the cyclopentylidene ring and a crucial correlation between the vinylic proton H-6 and the adjacent methylene protons at H-4.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached (¹J coupling). pressbooks.pubcolumbia.edu It allows for the direct assignment of each proton signal to its corresponding carbon signal in the table above. For example, the singlet at ~2.15 ppm would show a cross-peak to the carbon signal at ~29.8 ppm, confirming the C-1/H-1 assignment.

A cross-peak from the methyl protons (H-1) to the carbonyl carbon (C-2).

Cross-peaks from the vinylic proton (H-6) to the carbons of the cyclopentylidene ring (C-8) and the pentanone chain (C-4), as well as to the quaternary vinylic carbon (C-7).

A correlation from the methylene protons H-3 to the carbonyl carbon C-2.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are bonded. biointerfaceresearch.com It can help confirm the geometry around the double bond. For instance, a NOESY spectrum would show a correlation between the vinylic proton (H-6) and the adjacent protons on the cyclopentylidene ring (H-8), confirming their spatial proximity.

Variable Temperature (VT) NMR is a powerful technique for studying dynamic molecular processes that occur on the NMR timescale, such as conformational changes. tdl.org For this compound, VT-NMR could be employed to investigate the conformational dynamics of the five-membered cyclopentylidene ring.

Cyclopentane (B165970) rings are not planar and exist in dynamic equilibrium between various puckered conformations, primarily the "envelope" and "twist" forms. At room temperature, the interconversion between these conformers is typically fast, resulting in averaged signals for the ring protons. By lowering the temperature, this interconversion can be slowed. If the coalescence temperature is reached and passed, the initially broad or averaged signals for the methylene protons (H-8, H-9) could resolve into distinct signals for the axial and equatorial protons, allowing for the study of the ring's conformational preferences and the energy barrier of the ring-flip process. researchgate.netrit.edu

This compound is an achiral molecule as it possesses a plane of symmetry and no stereocenters. Therefore, in its native form, it will not exhibit enantiomerism, and techniques for assessing enantiomeric purity are not applicable.

However, should a chiral center be introduced into the molecule—for example, through an asymmetric reduction of the ketone at C-2 to form a chiral alcohol—then NMR-based methods could be used to determine the enantiomeric excess (ee) of the product. This is typically achieved by converting the enantiomers into diastereomers by reacting them with a chiral derivatizing agent (CDA) or by complexing them with a chiral solvating agent (CSA). bohrium.comrsc.orgresearchgate.net

Chiral Derivatizing Agents (CDAs): The chiral alcohol derivative could be reacted with a CDA, such as Mosher's acid chloride, to form diastereomeric esters. acs.org These diastereomers are chemically distinct and will exhibit separate, quantifiable signals in the ¹H or ¹⁹F NMR spectrum, allowing for the calculation of the enantiomeric ratio.

Chiral Solvating Agents (CSAs): Alternatively, a CSA can be added to the NMR sample of the chiral alcohol. The CSA forms transient, non-covalent diastereomeric complexes with each enantiomer. This interaction creates different magnetic environments for the two enantiomers, leading to the splitting of certain proton signals into two distinct peaks, the integration of which reveals the enantiomeric excess. bohrium.com

Mass Spectrometry (MS) Techniques

Mass spectrometry provides two crucial pieces of information for the characterization of this compound: its exact molecular weight and elemental composition, and its structural skeleton via fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) is used to determine the mass of a molecule with extremely high accuracy (typically to within 0.001 Da). This precision allows for the unambiguous determination of the elemental composition. For this compound, the molecular formula is C₁₀H₁₆O.

HRMS analysis would confirm this composition by matching the experimentally measured mass to the calculated exact mass, distinguishing it from other possible isomers or compounds with the same nominal mass (152 g/mol ), such as camphor (B46023) (C₁₀H₁₆O) or other unsaturated alcohols. scielo.brnih.gov

HRMS Data for this compound:

PropertyValueReference
Molecular FormulaC₁₀H₁₆O-
Calculated Exact Mass152.1201 scielo.brcore.ac.uk
Found Mass152.1203 scielo.brcore.ac.uk

In mass spectrometry, after the initial ionization to form the molecular ion (M•⁺ at m/z 152), the ion undergoes fragmentation. The pattern of these fragments provides a "fingerprint" that helps to confirm the molecule's structure. Tandem mass spectrometry (MS/MS) can isolate the molecular ion and induce further fragmentation to establish parent-daughter ion relationships, confirming fragmentation pathways. researchgate.net

For this compound, several key fragmentation pathways are expected: libretexts.orglibretexts.orglibretexts.org

Alpha-Cleavage: This involves the cleavage of the bond adjacent to the carbonyl group. Two primary α-cleavages are possible:

Loss of a methyl radical (•CH₃) from the C1-C2 bond, resulting in a resonance-stabilized acylium ion at m/z 137 .

Loss of a propyl radical (•C₃H₇) from the C2-C3 bond, resulting in the acetyl cation at m/z 43 . This is often the base peak (most abundant ion) for methyl ketones. libretexts.orgyoutube.com

McLafferty Rearrangement: This is a characteristic fragmentation for ketones that possess a γ-hydrogen. wikipedia.org this compound has accessible γ-hydrogens on C-4. The rearrangement involves the transfer of a γ-hydrogen to the carbonyl oxygen via a six-membered transition state, followed by cleavage of the α-β bond (C2-C3). This results in the loss of a neutral propene molecule (C₃H₆) and the formation of a characteristic enol radical cation at m/z 58 . libretexts.orgyoutube.comjove.com

Cyclopentylidene Ring Fragmentation: The cyclopentylidene moiety can also fragment, for instance, through the loss of ethene (C₂H₄, 28 Da) from the ring, a common pathway for cyclopentyl systems. docbrown.info This can lead to a variety of smaller fragment ions.

Predicted Key MS/MS Fragments for this compound:

m/zProposed IdentityFragmentation Pathway
152[M]•⁺Molecular Ion
137[M - CH₃]⁺α-cleavage
58[C₃H₆O]•⁺McLafferty Rearrangement
43[CH₃CO]⁺α-cleavage (Base Peak)

Gas Chromatography-Mass Spectrometry (GC-MS) for Reaction Monitoring and Purity Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for the analysis of this compound, particularly in monitoring its synthesis and assessing the purity of the final product. In synthetic preparations, such as the Claisen-Schmidt condensation of cyclopentanone (B42830) with an appropriate aldehyde, GC-MS allows for the real-time tracking of reactants, intermediates, and the formation of the desired product. d-nb.info The separation power of gas chromatography is essential for resolving complex mixtures that may arise during the reaction, including side-products and unreacted starting materials. d-nb.infogoogle.com

The mass spectrometer, coupled to the gas chromatograph, provides definitive identification of the eluted compounds based on their mass-to-charge ratio (m/z) and fragmentation patterns. For this compound, the molecular ion peak would be expected, confirming its molecular weight. The fragmentation pattern, a molecular fingerprint, offers structural confirmation, with characteristic fragments arising from the cleavage of the pentanone chain and the cyclopentylidene moiety.

Purity analysis by GC-MS is crucial for ensuring the quality of this compound. By integrating the peak areas in the chromatogram, the relative concentrations of the main product and any impurities can be determined. This is vital in applications where high purity is required, as even small amounts of byproducts can affect its properties and reactivity. For instance, in the synthesis of derivatives or in fragrance applications, the presence of isomers or related ketones could significantly alter the desired characteristics. google.comgoogle.com GC-MS is also instrumental in identifying and quantifying any residual solvents from the purification process. mdpi.comresearchgate.net

Table 1: Exemplary GC-MS Parameters for the Analysis of Ketone Compounds

ParameterValue
Column DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column
Injector Temperature 250 °C
Oven Program Initial temperature 50-60 °C, ramped to 250-280 °C
Carrier Gas Helium
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 35-550 m/z
Detector Quadrupole Mass Spectrometer

This table presents typical parameters and may require optimization for specific instrumentation and applications. mdpi.com

Infrared (IR) and Raman Spectroscopy

Vibrational Analysis for Functional Group Identification and Bond Characterization

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques for identifying functional groups and characterizing the bonding within this compound. As an α,β-unsaturated ketone, its vibrational spectra are distinguished by characteristic peaks corresponding to the carbonyl group (C=O) and the carbon-carbon double bond (C=C). tjpr.org

The C=O stretching vibration is one of the most prominent features in the IR spectrum. In conjugated systems like this compound, this band is typically observed at a lower frequency (around 1650-1670 cm⁻¹) compared to non-conjugated ketones (which appear around 1715 cm⁻¹). tjpr.org This shift is due to the delocalization of π-electrons across the C=C-C=O system, which reduces the double bond character of the carbonyl group. tjpr.org The exocyclic nature of the double bond can further influence this frequency.

The C=C stretching vibration of the exocyclic double bond is also a key diagnostic peak, typically appearing in the region of 1640-1660 cm⁻¹. The intensity of this band in the Raman spectrum is often strong due to the polarizability of the π-system. The spectra will also feature C-H stretching vibrations for the alkyl and vinyl hydrogens, as well as various bending and deformation modes that contribute to the unique fingerprint of the molecule. researchgate.netnist.gov

Table 2: Expected Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
C=OStretching1650 - 1670
C=CStretching1640 - 1660
C-H (sp²)Stretching3000 - 3100
C-H (sp³)Stretching2850 - 3000
CH₂/CH₃Bending1350 - 1470

These are approximate ranges and the exact positions can be influenced by the molecular environment and isomeric form.

Distinction of E/Z Isomers of the Exocyclic Double Bond

The exocyclic double bond in this compound can exist as either the E or Z isomer. The spatial arrangement of the substituents around this double bond can lead to distinct differences in their vibrational spectra, allowing for their differentiation. studymind.co.ukmasterorganicchemistry.com

The key to distinguishing between the E and Z isomers lies in the subtle shifts in vibrational frequencies and changes in band intensities, particularly for modes associated with the double bond and adjacent groups. The steric interactions between the substituents in the different isomers can affect the force constants of the bonds and the dipole moments, leading to these spectral variations.

X-ray Crystallography for Solid-State Structural Determination (of derivatives or co-crystals)

While obtaining a single crystal of this compound itself might be challenging due to its liquid state at room temperature, X-ray crystallography of its solid derivatives or co-crystals provides invaluable, definitive information about its three-dimensional structure. researchgate.net By reacting the ketone with a suitable reagent to form a solid derivative, its core molecular geometry, including bond lengths, bond angles, and the conformation of the cyclopentylidene ring, can be precisely determined. iucr.orgresearchgate.net

Computational Chemistry and Theoretical Studies on 5 Cyclopentylidene 2 Pentanone

Molecular Dynamics Simulations

Exploration of Dynamic Processes in Reaction Mechanisms:The dynamic aspects of any potential reactions involving this compound have not been explored through simulation in the available literature.

Without these foundational research findings, any attempt to generate the requested article would be speculative and would not adhere to the required standards of scientific accuracy.

Role of 5 Cyclopentylidene 2 Pentanone As a Versatile Chemical Intermediate

Precursor in Complex Organic Synthesis

The structural framework of 5-Cyclopentylidene-2-pentanone, containing both a modifiable ring system and a reactive side chain, positions it as a strategic starting material for the synthesis of intricate molecular targets.

The cyclopentylidene moiety is a key structural feature that enables the synthesis of spirocyclic compounds—molecules containing two rings connected by a single common atom. Spirocycles are of significant interest in medicinal chemistry as they introduce three-dimensionality, which can lead to improved pharmacological properties. nih.gov The exocyclic double bond of the cyclopentylidene group can participate in various cycloaddition reactions. For instance, reactions analogous to the [3+2] cycloaddition of 2-arylidene cycloalkanones with azaoxyallyl cations to form spirocyclic oxazoles are conceivable. rsc.org Similarly, the synthesis of spirocyclic pyrrolidines has been achieved from cyclopentylideneacetic acid derivatives through reactions with azomethine ylides, demonstrating the utility of the cyclopentylidene scaffold in building spiro-heterocycles. researchgate.net

Furthermore, the double bond can serve as a handle for ring-closing metathesis or other cyclization strategies to form fused polycyclic systems. The formation of spiro[cyclopentane-1,1′-[1H]phenalene] from related precursors illustrates how a cyclopentane (B165970) ring can be integrated into a larger polycyclic aromatic framework. researchgate.net The ability to construct such diverse and sterically defined structures underscores the value of this compound as a foundational building block.

The cyclopentane ring is a core structural motif in a vast array of natural products, including prostaglandins, hirsutene, and sarkomycin. researchgate.net Chiral cyclopentenones, which can be conceptually derived from intermediates like this compound, are recognized as powerful synthons for creating these bioactive molecules due to the diverse transformations possible at the enone motif. The cyclopentanone (B42830) unit itself is a frequent target in total synthesis.

The hamigeran family of diterpenoids, for example, features complex 6-7-5 or 6-6-5 tricyclic carbon skeletons. acs.org The total synthesis of these molecules requires sophisticated strategies for ring formation and functionalization. A molecule like this compound provides a pre-formed five-membered ring and a functionalized side chain that can be elaborated through annulation and rearrangement reactions to construct such complex frameworks. The ketone functionality allows for the introduction of additional carbon atoms and the formation of new rings, while the cyclopentylidene double bond can be cleaved or functionalized to install necessary stereocenters or other functional groups required for the target natural product.

Development of Novel Reagents and Catalysts

The distinct reactivity of the two functional groups in this compound allows for its use in developing new chemical entities with tailored reactivity.

The exocyclic double bond of the cyclopentylidene group is a site of rich chemical reactivity, allowing for a wide range of transformations. It can undergo several classic alkene reactions to introduce new functionalities:

Epoxidation: Reaction with peroxy acids (e.g., m-CPBA) would yield a spiro-epoxide, a versatile intermediate for further nucleophilic ring-opening reactions.

Dihydroxylation: Treatment with osmium tetroxide or potassium permanganate (B83412) would produce a diol, introducing two hydroxyl groups on adjacent carbons.

Ozonolysis: Cleavage of the double bond with ozone would break the bond to the side chain, yielding cyclopentanone and a separate keto-aldehyde fragment, effectively transforming the molecule into two new building blocks.

Cycloadditions: As mentioned, the double bond is a dienophile in Diels-Alder reactions and can participate in [3+2] and other cycloadditions to create spirocyclic systems. rsc.orgresearchgate.net

Rearrangements: Under Lewis acid catalysis, the strained ring systems of related alkylidenecyclopropanes can undergo ring-expanding cycloisomerization to form bicyclic ketones, suggesting that the cyclopentylidene group could be induced to participate in similar rearrangements to access different ring systems. rsc.org

These transformations highlight the potential to selectively modify the cyclopentylidene portion of the molecule to generate new intermediates with specific functionalities for subsequent synthetic steps.

The 2-pentanone portion of the molecule provides a ketone carbonyl group, one of the most versatile functional groups in organic synthesis. nih.gov Its reactivity allows for carbon-carbon bond formation, reduction to an alcohol, or conversion to other functional groups. The presence of alpha-hydrogens also permits enolate formation and subsequent reactions.

Key transformations of the ketone group include:

Nucleophilic Addition: Reaction with Grignard or organolithium reagents to form tertiary alcohols.

Reduction: Conversion to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Wittig Reaction: Reaction with phosphorus ylides to convert the carbonyl group into a new carbon-carbon double bond, allowing for chain extension.

Reductive Amination: Conversion to an amine via reaction with ammonia (B1221849) or a primary/secondary amine in the presence of a reducing agent.

Enolate Chemistry: Formation of an enolate under basic conditions, which can then act as a nucleophile in aldol (B89426) condensations or be alkylated at the alpha-position.

The following table summarizes some of the key transformations possible at the ketone functionality.

Reaction Type Reagent(s) Product Type Significance
Nucleophilic AdditionR-MgBr, R-LiTertiary AlcoholC-C bond formation, introduction of new substituents.
ReductionNaBH₄, LiAlH₄Secondary AlcoholConversion to a hydroxyl group for further functionalization.
Wittig OlefinationPh₃P=CHRAlkeneChain extension, formation of a new C=C bond.
Aldol CondensationBase (e.g., LDA), then an aldehyde/ketoneβ-Hydroxy KetoneC-C bond formation, creation of complex fragments.
Grignard ReactionCH₃MgBrTertiary AlcoholAddition of a methyl group to the carbonyl carbon.
Reductive AminationNH₃, H₂/PdPrimary AmineIntroduction of a nitrogen-containing functional group.

This table is illustrative and not exhaustive.

Integration into Multi-step Reaction Sequences

The true value of this compound as a versatile intermediate is realized in its integration into multi-step synthetic pathways. The presence of two chemically distinct and reactive sites—the exocyclic alkene and the ketone—allows for orthogonal chemical strategies. This means that one functional group can be reacted selectively while the other remains unchanged, often through the use of protecting groups or by choosing reaction conditions that favor one site over the other.

For example, a synthetic plan could involve the protection of the ketone as a ketal. This protected intermediate would then allow for a wide range of transformations to be performed exclusively on the cyclopentylidene double bond without interference from the carbonyl group. After the desired modifications to the ring system are complete, the ketal can be easily removed (deprotected) with aqueous acid, regenerating the ketone for subsequent reactions on the side chain.

This ability to perform sequential, controlled reactions is fundamental to the logic of complex molecule synthesis. The kinetic and thermodynamic properties of each functional group can be exploited to build molecular complexity in a stepwise and predictable manner. The analysis of such multi-step reaction kinetics is crucial for optimizing synthetic routes and yields. By serving as a robust and adaptable platform for such sequences, this compound exemplifies the role of a key intermediate in modern organic synthesis.

Tandem Reactions and Cascade Processes Involving this compound

Tandem or cascade reactions, in which multiple bond-forming events occur in a single operation without isolating intermediates, represent a highly efficient strategy in organic synthesis. The α,β-unsaturated ketone moiety in this compound is an ideal electrophile for initiating such cascades, particularly through conjugate addition reactions.

A prominent example of a tandem sequence applicable to α,β-unsaturated ketones is the Michael addition followed by an aldol condensation. youtube.comtamu.edu In this process, a nucleophile, typically an enolate, first adds to the β-carbon of the conjugated system in a Michael reaction. tamu.edu The resulting enolate intermediate can then participate in an intramolecular aldol reaction, attacking an existing carbonyl group to form a new ring. tamu.edu This specific sequence, when it leads to a six-membered ring, is widely known as the Robinson annulation.

Furthermore, advanced organocatalytic methods can be employed to control the stereochemical outcome of such tandem reactions. Chiral catalysts, like proline derivatives, can activate α,β-unsaturated ketones towards nucleophilic attack, enabling the enantioselective synthesis of intricate polycyclic systems such as tetrahydroxanthenones from related cyclic ketones. beilstein-journals.org Acid-catalyzed cascade reactions have also been developed, for instance, using furans as nucleophiles with α,β-unsaturated ketones to generate highly substituted furan (B31954) products in a one-pot procedure. nih.gov

The table below summarizes representative tandem reactions applicable to α,β-unsaturated ketone scaffolds like this compound.

Tandem Reaction TypeIllustrative SubstratesCatalyst/ConditionsResulting ScaffoldReference
Michael Addition-Aldol Condensationtrans-Chalcone and Ethyl AcetoacetateSodium Hydroxide, Ethanol, RefluxSubstituted Cyclohexenone tamu.edu
Organocatalytic oxa-Michael-Aldolα,β-Unsaturated Cyclic Ketone and SalicylaldehydeChiral Pyrrolidine Derivative, Acid AdditiveTetrahydroxanthenone beilstein-journals.org
Acid-Catalyzed Conjugate Addition-Rearrangementα,β-Unsaturated Ketone and 2-AlkylfuranBrønsted or Lewis AcidTrisubstituted Furan nih.gov

Chemo-enzymatic Synthesis Strategies Utilizing Related Substrates

Chemo-enzymatic synthesis combines the selectivity of biocatalysts with the efficiency of chemical reactions, offering sustainable routes to high-value compounds. For substrates related to this compound, enzymatic transformations primarily target the ketone functional group for stereoselective reductions or the resolution of corresponding alcohols.

A key strategy is the asymmetric reduction of the ketone to produce a chiral alcohol. nih.govfrontiersin.org Ketoreductases (KREDs) are a class of enzymes capable of reducing prochiral ketones to single-enantiomer alcohols with exceptional selectivity. frontiersin.org These biocatalyzed reductions are an environmentally friendly alternative to chemical methods and are crucial for producing optically pure building blocks for pharmaceuticals and fine chemicals. nih.govfrontiersin.org Protein engineering can further enhance the activity, stability, and substrate scope of KREDs, as demonstrated in the synthesis of D-pantothenic acid where an engineered reductase was key. rsc.org

Alternatively, if a non-selective chemical reduction of the ketone is performed first to yield a racemic alcohol, enzymes can be used for kinetic resolution. Lipases are widely employed for this purpose, selectively acylating one enantiomer of the racemic alcohol at a much higher rate than the other. jocpr.comresearchgate.net This allows for the separation of the fast-reacting acylated enantiomer from the slow-reacting alcohol enantiomer. A more advanced approach is the dynamic kinetic resolution (DKR), where the lipase-catalyzed resolution is combined with a metal catalyst that continuously racemizes the unreacted alcohol enantiomer. mdpi.com This DKR process allows for the theoretical conversion of 100% of the racemic starting material into a single, enantiomerically pure product. mdpi.com

The table below outlines potential chemo-enzymatic strategies applicable to substrates like this compound and its derivatives.

Chemo-enzymatic StrategyEnzyme ClassTransformationPotential ProductReference
Asymmetric ReductionKetoreductase (KRED)Stereoselective reduction of the ketone to a chiral alcohol.(R)- or (S)-5-Cyclopentylidene-pentan-2-ol frontiersin.org, rsc.org
Kinetic ResolutionLipaseEnantioselective acylation of a racemic alcohol, separating enantiomers.Enantiopure 5-Cyclopentylidene-pentan-2-ol and its acetate (B1210297) ester jocpr.com, mdpi.com
Dynamic Kinetic Resolution (DKR)Lipase and Metal Catalyst (e.g., Ru-based)Enantioselective acylation combined with in-situ racemization of the alcohol.Single enantiomer of 5-Cyclopentylidene-pentan-2-ol acetate mdpi.com

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 5-Cyclopentylidene-2-pentanone?

  • Methodological Answer : Synthesis of cyclopentanone derivatives often involves controlling reaction parameters such as temperature, solvent polarity, and reagent stoichiometry. For example, cyclopentylidene-containing compounds can be synthesized via condensation reactions under inert atmospheres. A recommended approach is to use anhydrous solvents like dichloromethane or tetrahydrofuran at 0–25°C to minimize side reactions. For intermediates like 5-Chloro-2-pentanone, hydrolysis or elimination steps may require refluxing with HCl (as described in the synthesis of methyl cyclopropyl ketone) . Yield optimization can be achieved by monitoring reaction progress via thin-layer chromatography (TLC) and adjusting catalyst loading (e.g., Lewis acids like AlCl₃).

Q. How can researchers characterize the purity and structure of this compound?

  • Methodological Answer : Structural confirmation requires a combination of spectroscopic techniques:

  • NMR : Compare ¹H/¹³C NMR peaks with PubChem data for related cyclopentanone derivatives (e.g., 2-(phenylseleno)-cyclopentanone) to identify characteristic shifts for the cyclopentylidene group (δ ~1.5–2.5 ppm for protons on the fused ring) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) can confirm molecular ion peaks (e.g., m/z 138.1 for C₁₀H₁₄O) and rule out impurities.
  • Chromatography : Use HPLC with a C18 column and UV detection (λ = 254 nm) to assess purity (>95% required for publication) .

Advanced Research Questions

Q. What strategies can resolve discrepancies in spectroscopic data when synthesizing this compound derivatives?

  • Methodological Answer : Discrepancies in spectral data (e.g., unexpected NMR splitting or IR absorption bands) often arise from stereochemical variations or solvent effects. To address this:

  • Variable Temperature NMR : Probe conformational flexibility by acquiring spectra at −40°C to 80°C .
  • Computational Modeling : Compare experimental data with density functional theory (DFT)-predicted spectra (e.g., using Gaussian software) .
  • Alternative Solvents : Re-run NMR in deuterated DMSO or benzene to assess solvent-induced shifts .
    • Case Study : For 2-(methoxymethoxy)cyclopentanone, unexpected downfield shifts in ¹³C NMR were resolved by identifying hydrogen bonding with trace moisture .

Q. How does the steric environment influence the reactivity of this compound in cycloaddition reactions?

  • Methodological Answer : The cyclopentylidene group introduces steric hindrance, affecting regioselectivity in Diels-Alder reactions. For example:

  • Kinetic vs. Thermodynamic Control : Under mild conditions (25°C), the exo product dominates due to steric shielding of the ketone group. At higher temperatures (>80°C), endo products form preferentially .
  • Substituent Effects : Electron-withdrawing groups on the dienophile (e.g., nitro groups) enhance reaction rates by polarizing the cyclopentylidene moiety .
    • Experimental Design : Use X-ray crystallography to confirm product stereochemistry and compare with computational transition-state models .

Safety and Handling

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves (tested via EN374 standards) and safety goggles. Avoid latex gloves due to potential solvent permeation .
  • Ventilation : Use fume hoods for synthesis steps involving volatile intermediates (e.g., chloro derivatives) .
  • Waste Disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal. Consult institutional guidelines for organic waste segregation .

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